DL-Dopa

Description

Historical Context of Dihydroxyphenylalanine Research and its Enantiomers

The scientific journey of dihydroxyphenylalanine began with the synthesis of its racemic form. In 1911, the Polish biochemist Casimir Funk first synthesized the D,L-racemate of 3,4-dihydroxyphenylalanine in a laboratory setting. nih.govrasagiline.comnih.gov This achievement preceded the isolation of the naturally occurring L-isomer by two years. In 1913, Swiss biochemist Marcus Guggenheim isolated L-Dopa from seedlings of the Vicia faba (broad bean) plant. nih.govwikipedia.orgacs.org

Initially, L-Dopa was considered biologically inactive following early experiments. rasagiline.comacs.org However, subsequent pharmacological studies in the 1920s and 1930s, which utilized the racemic mixture DL-Dopa, demonstrated significant biological effects in rabbits, including impacts on glucose metabolism and arterial blood pressure. rasagiline.com A critical advancement came in 1938 with the discovery of the enzyme L-dopa decarboxylase (now more broadly known as aromatic L-amino acid decarboxylase), which revealed the enzymatic conversion of L-Dopa into the biologically active amine, dopamine (B1211576). rasagiline.comnih.govbio-techne.com This discovery established Dopa's role as a precursor in the biosynthetic chain of catecholamines. rasagiline.com

The 1950s marked a turning point in understanding Dopa's role in the brain. Arvid Carlsson's seminal experiments showed that administering this compound could reverse the akinetic state induced by the drug reserpine (B192253) in rabbits. nih.govrasagiline.com These experiments provided dramatic evidence that a Dopa-derived substance was crucial for motor function, setting the stage for understanding dopamine's role as a neurotransmitter. nih.govnih.gov This foundational work, often conducted with the racemic mixture, was essential in establishing the principle of neurotransmitter precursor loading.

Timeline of Key Historical Developments in Dihydroxyphenylalanine Research

| Year | Researcher/Group | Key Finding or Event | Reference |

|---|---|---|---|

| 1911 | Casimir Funk | First laboratory synthesis of the racemic mixture, this compound. | nih.govnih.gov |

| 1913 | Marcus Guggenheim | Isolation of the L-Dopa enantiomer from Vicia faba seedlings. | nih.govacs.org |

| 1927-1930 | Early Pharmacological Studies | This compound was demonstrated to exert effects on glucose metabolism and blood pressure in animal models. | rasagiline.com |

| 1938 | Peter Holtz | Discovery of the enzyme L-dopa decarboxylase, which converts L-Dopa to dopamine. | rasagiline.comnih.gov |

| 1939 | Hermann Blaschko | Proposed the biosynthetic pathway for catecholamines, starting from tyrosine to Dopa and then to dopamine. | nih.govnih.gov |

| 1950s | Arvid Carlsson | Demonstrated that this compound could reverse reserpine-induced akinesia in rabbits, linking Dopa to brain catecholamine function. | nih.govrasagiline.com |

The Significance of this compound as a Research Compound in Catecholamine Biology

While L-Dopa became the focus for therapeutic development, the racemic mixture this compound has retained its importance as a valuable compound in neurochemical research. Its use allows for the direct investigation and comparison of the metabolic fates and biological activities of both the L- and D-enantiomers within the same system.

Research utilizing this compound has been crucial for elucidating the stereospecificity of the catecholamine pathway. Studies have shown that the D-isomer is not inert. For instance, research in rats demonstrated that D-Dopa, when co-administered with a peripheral decarboxylase inhibitor like carbidopa, can lead to an increase in striatal dopamine concentrations comparable to that achieved with L-Dopa. nih.gov However, the onset of its effects is delayed, suggesting a different metabolic pathway, likely involving conversion to L-Dopa via transamination. nih.gov This indicates that D-Dopa can serve as a prodrug to L-Dopa and subsequently dopamine, a finding critical to understanding the full metabolic potential of dihydroxyphenylalanine isomers. nih.gov

This compound has also been employed in studies to track catecholamine metabolism and distribution. A 1985 study used this compound and its deuterated form to trace their effects on brain dopamine and noradrenaline levels, contributing to the understanding of catecholamine turnover and metabolism in vivo. nih.gov Furthermore, autoradiographic studies using radiolabeled D- and L-Dopa have been conducted to map their differential distribution in the body after administration, providing insights into transport and tissue uptake mechanisms. nih.gov The compound also serves as a tool to study the kinetics of enzymes involved in catecholamine synthesis and degradation. For example, studies on the enzyme tyrosinase, which is involved in melanin (B1238610) synthesis, have used both L-Dopa and D-Dopa to investigate enantiomeric specificity, finding that while both can act as substrates, the reaction proceeds more slowly with the D-isomer. nih.gov

Selected Research Findings Using this compound in Catecholamine Biology

| Study Focus | Compound(s) Used | Key Research Finding | Reference |

|---|---|---|---|

| Metabolism and Behavioral Effects of Dopa Enantiomers | D-Dopa, L-Dopa | D-Dopa can be converted to dopamine in the brain and produce behavioral effects similar to L-Dopa, although with a delayed onset. This suggests a metabolic conversion of D-Dopa to L-Dopa. | nih.gov |

| Brain Catecholamine Level Changes | This compound, D3-DL-Dopa | Administration of this compound increased brain dopamine levels, providing a model to study the dynamics of catecholamine synthesis and turnover in vivo. | nih.gov |

| Enzyme Kinetics and Stereospecificity | D-Dopa, L-Dopa | Studies with tyrosinase demonstrated that both enantiomers act as substrates, but the formation of subsequent products is slower with D-Dopa, highlighting the stereoselectivity of enzymatic processes. | nih.gov |

| Distribution of Dopa Isomers | 14C-labeled D-Dopa and L-Dopa | Autoradiographic studies revealed differences in the distribution and accumulation of the D- and L-isomers in various tissues after oral administration in rats. | nih.gov |

Structure

3D Structure

Propriétés

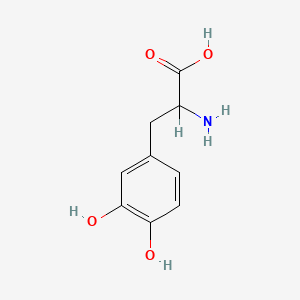

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDRDQBEARUVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020549 | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | DL-Dihydroxyphenylalanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13956 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.6 mg/mL | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63-84-3, 5796-17-8 | |

| Record name | DL-DOPA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Dopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-DOPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Dopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,4-dihydroxyphenyl)-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.515 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI9C343R60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

270 °C | |

| Record name | DL-Dopa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Stereoisomerism and Biological Relevance of Dl Dopa Enantiomers

Comparative Biochemical Activities of L-Dopa and D-Dopa

L-Dopa is readily metabolized in the body. After crossing the blood-brain barrier, it is decarboxylated by AADC to form dopamine (B1211576), thereby replenishing the depleted dopamine levels in the brains of Parkinson's disease patients. bio-techne.comwww.nhs.uk This direct conversion is the cornerstone of its therapeutic effect.

D-Dopa, on the other hand, is not a substrate for AADC and therefore does not directly lead to dopamine synthesis in the same manner as L-Dopa. quora.com However, studies have shown that the administration of D-Dopa can lead to an increase in brain dopamine levels and produce similar behavioral effects to L-Dopa, albeit with a delayed onset and lower potency. nih.govnih.gov This suggests an indirect pathway for its conversion to a biologically active form. The comparative effects of L-Dopa and D-Dopa are summarized in the table below.

| Feature | L-Dopa | D-Dopa |

| Direct Precursor to Dopamine | Yes | No |

| Substrate for AADC | Yes | No |

| Ability to Increase Brain Dopamine | High | Moderate (via conversion) |

| Onset of Action | Relatively fast | Slower |

| Biological Activity | High | Low (indirect) |

Biosynthetic and Metabolic Pathways of Dl Dopa Derivatives

Enzymatic Precursors to Catecholamine Neurotransmitters

The biosynthesis of catecholamine neurotransmitters, a class of monoamines that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine, originates from the amino acid L-tyrosine. The conversion of L-tyrosine to these critical signaling molecules is a cascade of enzymatic reactions, with L-3,4-dihydroxyphenylalanine (L-Dopa) serving as a crucial intermediate. This pathway is tightly regulated to ensure the appropriate synthesis and release of catecholamines for various physiological functions.

Tyrosine Hydroxylase Activity and Regulation in Dihydroxyphenylalanine Biosynthesis

The initial and rate-limiting step in the biosynthesis of all catecholamines is the conversion of L-tyrosine to L-Dopa. wikipedia.orgresearchgate.netuib.no This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH), also known as tyrosine 3-monooxygenase. wikipedia.org The process involves the hydroxylation of the tyrosine molecule at the meta position of its phenyl ring. wikipedia.org This enzymatic step requires molecular oxygen (O₂), iron (Fe²⁺), and tetrahydrobiopterin (B1682763) (BH₄) as cofactors to proceed. wikipedia.org

The activity of tyrosine hydroxylase is subject to intricate regulation to control the rate of catecholamine synthesis. This regulation occurs through several mechanisms, including phosphorylation and feedback inhibition. wikipedia.orguib.nonih.gov The regulatory domain of the TH enzyme contains multiple serine residues (Ser8, Ser19, Ser31, and Ser40) that can be phosphorylated by various protein kinases. wikipedia.orgresearchgate.net This phosphorylation can increase the enzyme's activity. wikipedia.org Conversely, the end-products of the catecholamine pathway, such as dopamine, norepinephrine, and epinephrine, can exert feedback inhibition on TH activity. wikipedia.orguib.no These catecholamines can bind to the enzyme, reducing its catalytic output and thereby self-regulating their own production. wikipedia.orguib.no

Aromatic L-Amino Acid Decarboxylase (DOPA Decarboxylase) in Catecholamine Formation

Following its synthesis from L-tyrosine, L-Dopa undergoes decarboxylation to form dopamine. This reaction is catalyzed by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), also widely known as DOPA decarboxylase (DDC). nih.govnih.govresearchgate.netwikipedia.org AADC is a lyase enzyme that utilizes pyridoxal (B1214274) phosphate (B84403) (the active form of vitamin B₆) as a cofactor. wikipedia.org The enzyme removes the carboxyl group from L-Dopa, yielding dopamine. bio-techne.com

AADC is not specific to L-Dopa and can catalyze the decarboxylation of other aromatic L-amino acids. wikipedia.orgbio-techne.com For instance, it is also responsible for the conversion of 5-hydroxytryptophan (B29612) (5-HTP) to serotonin (B10506). wikipedia.orgbio-techne.com While the conversion of L-tyrosine to L-Dopa by tyrosine hydroxylase is the rate-limiting step in dopamine synthesis in healthy individuals, the activity of AADC is a critical determinant in the context of exogenous L-Dopa administration. bio-techne.com The regulation of AADC activity is complex and can be influenced by various neurotransmitter receptors. nih.govnih.gov

Dopamine Beta-Hydroxylase and Phenylethanolamine N-Methyltransferase in Downstream Metabolism

Once dopamine is synthesized, it can be further metabolized to produce other essential catecholamines. The conversion of dopamine to norepinephrine is catalyzed by the enzyme dopamine beta-hydroxylase (DBH), also known as dopamine beta-monooxygenase. nih.govwikipedia.orgwikipedia.org This enzyme is a copper-containing oxygenase that hydroxylates the beta-carbon of the dopamine side chain. wikipedia.org The reaction requires ascorbate (B8700270) (vitamin C) and molecular oxygen as co-substrates. wikipedia.orgwikipedia.org

In specific neuronal populations and the adrenal medulla, norepinephrine can be further converted to epinephrine. This final step in the catecholamine biosynthetic pathway is mediated by the enzyme phenylethanolamine N-methyltransferase (PNMT). nih.govtaylorandfrancis.com PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of norepinephrine, resulting in the formation of epinephrine. taylorandfrancis.com The activity of these downstream enzymes, DBH and PNMT, determines the specific catecholamine profile of a given cell or tissue. nih.govtaylorandfrancis.com

Alternative Metabolic Fates and Bypass Pathways

Beyond its role as a precursor to catecholamines, DL-Dopa and its derivatives can be metabolized through alternative enzymatic pathways. These pathways play a significant role in modulating the levels and activity of catecholamines and their precursors.

Catechol-O-Methyl Transferase (COMT) in O-Methylation

Catechol-O-methyltransferase (COMT) is a key enzyme involved in the degradation of catecholamines and other compounds with a catechol structure, including L-Dopa. nih.govwikipedia.org COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups on the catechol ring. wikipedia.orgnih.gov In the case of L-Dopa, this O-methylation results in the formation of 3-O-methyldopa (3-OMD). nih.gov

There are two main isoforms of COMT: a soluble form (S-COMT) found in the cytoplasm and a membrane-bound form (MB-COMT). nih.govwikipedia.org The methylation of L-Dopa by COMT is a significant metabolic pathway, particularly when L-Dopa is administered exogenously. nih.gov This process can reduce the amount of L-Dopa available for conversion to dopamine in the brain. wikipedia.org

Monoamine Oxidase (MAO) in Oxidative Deamination

Monoamine oxidase (MAO) is another critical enzyme in the metabolism of monoamines, including dopamine. taylorandfrancis.comnih.gov MAO is a mitochondrial-bound enzyme that catalyzes the oxidative deamination of its substrates. nih.govwikipedia.org This process involves the removal of an amine group and results in the formation of an aldehyde, along with byproducts such as hydrogen peroxide and ammonia (B1221849). nih.govwikipedia.org

There are two main isoforms of MAO, MAO-A and MAO-B, which exhibit different substrate specificities. taylorandfrancis.comresearchgate.net Both isoforms can metabolize dopamine. taylorandfrancis.com The oxidative deamination of dopamine by MAO leads to the formation of 3,4-dihydroxyphenylacetic acid (DOPAC). nih.gov This is a primary route for the inactivation of dopamine in the brain and periphery. nih.govnih.gov

Autoxidation Mechanisms and Products of Dihydroxyphenylalanine

The autoxidation of 3,4-dihydroxyphenylalanine (DOPA) is a complex process involving a series of oxidation and cyclization reactions that ultimately lead to the formation of melanin (B1238610) polymers. This process is highly dependent on factors such as pH and the presence of oxygen and transition metal ions.

The initial and rate-limiting step in the autoxidation of L-DOPA under physiological conditions is its oxidation to dopaquinone (B1195961). acs.orgnih.gov This reaction can proceed through different mechanisms, including enzymatic catalysis or autoxidation. In the presence of molecular oxygen, dopaquinone can enter a redox cycle, leading to the formation of reactive oxygen species (ROS) such as hydrogen peroxide. acs.orgnih.gov The autoxidation process is known to occur via a superoxide (B77818) intermediate. nih.gov

Following its formation, dopaquinone undergoes an intramolecular Michael addition, a cyclization reaction, which is concerted with a proton transfer from the amino group. acs.org This reaction is significantly influenced by pH, with the presence of a hydroxide (B78521) ion facilitating the process. acs.orgnih.gov The cyclization of dopaquinone results in the formation of a bicyclic intermediate known as leukodopachrome. acs.orgnih.gov

Further oxidation and subsequent reactions of these intermediates lead to the formation of a variety of products. One notable intermediate is indole-5,6-quinone, which has a characteristic absorption maximum at 540 mµ and is involved in the enzymatic conversion of DOPA to melanin. ilsl.br Over time, this intermediate is converted into melanin. ilsl.br The entire pathway contributes to the production of melanin pigments.

The autoxidation of DOPA is not only a pathway for melanin synthesis but also a source of oxidative stress. The generation of ROS during this process can lead to oxidative damage to other biological molecules. For instance, protein-bound DOPA has been shown to mediate oxidative damage to DNA. In the presence of oxygen and transition metals like copper, DOPA can promote the formation of DNA oxidation products such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxodG) and 5-hydroxy-2'-deoxycytidine (B120496) (5OHdC). nih.gov

The table below summarizes the key products formed during the autoxidation of dihydroxyphenylalanine.

| Compound Name | Role in Autoxidation Pathway |

| Dopaquinone | Initial oxidation product of DOPA. acs.orgnih.gov |

| Leukodopachrome | Bicyclic product formed from the cyclization of dopaquinone. acs.orgnih.gov |

| Indole-5,6-quinone | Intermediate in the conversion of DOPA to melanin. ilsl.br |

| Melanin | Final polymeric pigment. ilsl.br |

| Hydrogen Peroxide | A reactive oxygen species (ROS) produced during the process. nih.gov |

| Superoxide | A reactive oxygen species (ROS) that acts as an intermediate. nih.gov |

| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8oxodG) | DNA oxidation product formed in the presence of DOPA. nih.gov |

| 5-hydroxy-2'-deoxycytidine (5OHdC) | DNA oxidation product formed in the presence of DOPA. nih.gov |

Mechanistic Enzymology and Reaction Kinetics of Dl Dopa

Tyrosinase-Catalyzed Oxidation of DL-Dopa

Tyrosinase (EC 1.14.18.1), a copper-containing metalloenzyme, is a crucial enzyme in melanogenesis, catalyzing the initial steps of melanin (B1238610) biosynthesis. It exhibits two primary activities: monophenolase activity, which hydroxylates monophenols like L-tyrosine to o-diphenols (e.g., L-Dopa), and diphenolase activity, which oxidizes o-diphenols to o-quinones (e.g., dopaquinone) nih.govmdpi.commdpi.comnih.govtaylorandfrancis.com. This compound serves as a substrate for the diphenolase activity of tyrosinase.

The catalytic cycle of tyrosinase involves different enzymatic forms (Eoxy, Emet, and Edeoxy) that participate based on the presence of oxygen and the oxidation state of copper ions [Cu(II)/Cu(I)] nih.gov. The oxidation of this compound by tyrosinase leads to the formation of dopaquinone (B1195961), a highly reactive intermediate mdpi.comcaldic.commdpi.com. This conversion is considered a crucial rate-limiting step in melanogenesis, as subsequent reactions can proceed spontaneously at physiological pH mdpi.comnih.govresearchgate.net.

Kinetic Parameters and Enzyme Substrate Interactions

Tyrosinase exhibits substrate specificity, generally showing a higher affinity for L-isomers of its physiological substrates, L-tyrosine and L-Dopa mdpi.com. However, D-Dopa can also act as a substrate, albeit with different kinetic parameters compared to L-Dopa researchgate.netresearchgate.net.

Studies on mushroom tyrosinase have provided specific kinetic parameters for L-Dopa and D-Dopa. For instance, one study reported a Michaelis constant (KM) of 0.41 mM for L-Dopa and 2.11 mM for D-Dopa, indicating a higher affinity of the enzyme for L-Dopa researchgate.net. The catalytic rate constant (kcat) was found to be similar for both enantiomers (106.77 s-1 for L-Dopa and 108.44 s-1 for D-Dopa), suggesting that while binding affinity differs, the turnover rate once bound is comparable researchgate.net.

Another study on Streptomyces vinceudrauppus DSV 5 tyrosinase using L-Dopa as a substrate determined a KM of 0.17 mM and a Vmax of 227 IU/ml niscpr.res.in. For Streptomyces bikiniensis tyrosinase, using this compound as a substrate, the KM was reported as 3.01 mM and Vmax as 7.04 S-1 bvmbskkmkadegaon.edu.in. These variations highlight the differences in kinetic properties depending on the source of the tyrosinase.

Here is a summary of reported kinetic parameters for tyrosinase with L-Dopa and this compound:

| Enzyme Source | Substrate | KM (mM) | Vmax / kcat (Units) | Reference |

| Mushroom Tyrosinase | L-Dopa | 0.41 | 106.77 s-1 | researchgate.net |

| Mushroom Tyrosinase | D-Dopa | 2.11 | 108.44 s-1 | researchgate.net |

| Streptomyces vinceudrauppus DSV 5 | L-Dopa | 0.17 | 227 IU/ml | niscpr.res.in |

| Streptomyces bikiniensis | This compound | 3.01 | 7.04 S-1 | bvmbskkmkadegaon.edu.in |

| Streptomyces albus | L-Dopa | 7.8 | 157 mM-1 s-1 (kcat/KM) | researchgate.net |

Tyrosinase undergoes inactivation, sometimes referred to as suicide inactivation, when reacting with o-diphenolic substrates like L-Dopa, particularly under aerobic conditions involving the oxy-tyrosinase form nih.govresearchgate.net. This inactivation is influenced by the nucleophilic power of the oxygen atom of the hydroxyl group at the para position researchgate.net.

Role of Tyrosinase in Dopaquinone Formation

Tyrosinase's primary role in the context of this compound is the oxidation of the o-diphenol structure to its corresponding o-quinone, dopaquinone nih.govmdpi.commdpi.comcaldic.commdpi.com. This reaction is crucial because dopaquinone is the branching point for different melanin synthesis pathways mdpi.comcaldic.com. If thiol compounds like L-cysteine or glutathione (B108866) are present, dopaquinone can conjugate with them to form cysteinyldopa (B216619) or glutathionyldopa, leading to the production of pheomelanin (reddish-yellow pigment) mdpi.comnih.govcaldic.com. In the absence of such thiol compounds, dopaquinone spontaneously cyclizes to cyclodopa, which is then oxidized to dopachrome (B613829). Dopachrome further evolves into 5,6-dihydroxyindole (B162784) (DHI) or 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which polymerize to form eumelanin (B1172464) (brownish-black pigment) mdpi.comnih.govcaldic.com.

The formation of dopaquinone is a rapid and critical step, and its subsequent reactions determine the type of melanin produced mdpi.comcaldic.com. Tyrosinase activity is often assessed by monitoring dopachrome formation at 475 nm, as dopachrome is a stable product derived from dopaquinone mdpi.comcaldic.commdpi.comniscpr.res.in.

DOPA Decarboxylase Reaction Kinetics and Specificity

DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC, EC 4.1.1.28), is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme responsible for the decarboxylation of L-Dopa to dopamine (B1211576), a key neurotransmitter wikipedia.org. While L-Dopa is the natural substrate, DDC can also act on other aromatic L-amino acids. The enzyme generally shows high specificity for the L-enantiomer.

Factors Influencing Decarboxylation Rates of this compound

The decarboxylation rate of this compound by DOPA decarboxylase is primarily influenced by the enzyme's stereospecificity, favoring L-Dopa. The D-enantiomer, D-Dopa, is not a substrate for DDC wikipedia.org. This stereoselectivity means that in a racemic mixture of this compound, only the L-Dopa component is actively decarboxylated.

Factors influencing the reaction rate include:

Substrate Concentration : As with typical enzyme kinetics, the rate of decarboxylation increases with L-Dopa concentration until saturation is reached.

pH and Temperature : Optimal pH and temperature conditions are crucial for DDC activity. Deviations from these optima can significantly reduce the decarboxylation rate.

Cofactor Availability : DDC requires pyridoxal phosphate (PLP) as a cofactor. Its availability directly impacts the enzyme's catalytic efficiency.

Inhibitors : Various compounds can inhibit DDC activity, including competitive inhibitors that structurally resemble L-Dopa or non-competitive inhibitors that bind elsewhere on the enzyme.

Enzyme Concentration : The reaction rate is directly proportional to the active enzyme concentration.

Tyrosine Phenol-Lyase (Tpl) Mediated Synthesis of L-Dopa

Tyrosine phenol-lyase (TPL, EC 4.1.99.2) is a pyridoxal-5'-phosphate-dependent enzyme that catalyzes the reversible α,β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia (B1221849). Importantly, TPL can also catalyze the β-addition reaction, synthesizing L-Dopa from pyrocatechol, pyruvate, and ammonia. This enzyme provides a biotechnological route for the production of L-Dopa.

Enzymatic Reaction Mechanisms and Catalytic Properties

The mechanism of L-Dopa synthesis by TPL involves a series of steps facilitated by the PLP cofactor. The reaction typically proceeds as follows:

Formation of an external aldimine : Pyruvate reacts with the PLP cofactor to form a Schiff base.

α-proton abstraction : An active site base abstracts the α-proton from the pyruvate-PLP adduct.

β-addition : Pyrocatechol (1,2-dihydroxybenzene) acts as a nucleophile and adds to the β-carbon of the PLP-pyruvate intermediate.

Protonation and tautomerization : Subsequent protonation and tautomerization steps lead to the formation of L-Dopa, which is then released from the enzyme.

TPL exhibits several notable catalytic properties:

Stereospecificity : TPL specifically synthesizes L-Dopa, making it a valuable enzyme for enantiomerically pure L-Dopa production.

Broad Substrate Specificity for Phenols : While L-tyrosine is its natural substrate, TPL can utilize various substituted phenols as substrates for β-addition reactions, allowing for the synthesis of different L-amino acids, including L-Dopa from pyrocatechol.

Reversibility : The reaction catalyzed by TPL is reversible, meaning it can both synthesize and degrade L-tyrosine and L-Dopa depending on the reaction conditions and concentrations of substrates and products.

Cofactor Dependence : PLP is essential for TPL activity, forming a Schiff base with the amino acid substrate and facilitating the bond cleavages and formations during the catalytic cycle.

The efficiency of L-Dopa synthesis by TPL can be influenced by factors such as the concentrations of pyrocatechol, pyruvate, and ammonia, as well as pH, temperature, and the presence of metal ions or inhibitors.

Molecular Engineering of Tpl for Enhanced L-Dopa Production

Tyrosine phenol-lyase (TPL, EC 4.1.99.2) is a bacterial enzyme that has garnered significant attention for its role in the industrial production of L-Dopa researchgate.netgoogle.comfrontiersin.orgnih.govresearchgate.netnih.govcaltech.edu. TPL naturally catalyzes the reversible α,β-elimination of L-tyrosine into phenol, pyruvate, and ammonia google.comresearchgate.net. Crucially, TPL can also catalyze a β-replacement reaction, synthesizing L-Dopa from pyruvate, ammonia, and catechol (pyrocatechol) researchgate.netgoogle.comresearchgate.netnih.govcaltech.edu. This enzymatic route is considered highly economic for L-Dopa biosynthesis researchgate.netcaltech.edu. TPL requires pyridoxal phosphate (PLP) as a coenzyme for its catalytic activity google.comresearchgate.net.

Wild-type TPL, such as that derived from Citrobacter freundii or Erwinia herbicola, often exhibits instability in the presence of phenolic substrates like catechol, which can hinder large-scale production google.com. To overcome these limitations and enhance L-Dopa production, extensive molecular engineering strategies have been employed, including directed evolution and site-directed mutagenesis.

Directed evolution involves subjecting the gene encoding TPL to iterative rounds of random mutagenesis and screening for improved characteristics, such as enhanced activity or stability google.com. This approach has led to the development of engineered TPL variants with superior performance in L-tyrosine and L-Dopa synthesis google.com.

Site-directed mutagenesis allows for the precise alteration of specific amino acid residues within the TPL enzyme to improve its catalytic efficiency and thermostability. For instance, studies on TPL mutants have demonstrated significant enhancements in L-Dopa production.

Table 2: Enhanced L-Dopa Production by Engineered TPL Mutants nih.govresearchgate.netcaltech.edu

| TPL Source/Mutant | Engineering Strategy | L-Dopa Titer (g/L) | Productivity (g L⁻¹ h⁻¹) | Conversion Rate (%) | Reference |

| Wild-type TPL (e.g., E. coli) | Baseline | 119.61 mg/L (0.12 g/L) | - | - | d-nb.info |

| TPL (E313W) | Site-directed mutagenesis | 47.5 | - | - | nih.gov |

| TPL (E313M) | Site-directed mutagenesis | 62.1 | - | - | nih.gov |

| Eh-TPL (S20C, N161S) | Directed evolution/Site-directed mutagenesis | 69.1 | 11.52 | 85.74 (from catechol) | researchgate.net |

| Fn-TPL (in E. coli) | Overexpression, optimization | 110 | - | 95 (from pyrocatechol) | caltech.edu |

| Symbiobacterium TPL (in E. coli) | Overexpression | 29.8 | - | - | frontiersin.org |

| Engineered E. coli BL21 (DE3) LP-8 | Metabolic engineering, directed evolution of HpaB | 25.53 | - | - | d-nb.info |

Specific mutations like E313W and E313M in TPL have resulted in L-Dopa production yields 110.2% and 174.8% higher than the wild-type enzyme, respectively nih.gov. These mutants also exhibited improved thermostability and enhanced affinity for pyridoxal-5'-phosphate nih.gov. Similarly, an Erwinia herbicola TPL (Eh-TPL) mutant with S20C and N161S amino acid substitutions showed a 36.5% enhancement in L-Dopa production in shake flasks, along with improved temperature range and alkali resistance researchgate.net. Computational design strategies have also been successfully applied to predict and validate TPL variants with increased catalytic activity, demonstrating up to 1.8-fold enhancement compared to the wild-type enzyme nih.gov.

Beyond enzyme modification, metabolic engineering of host strains, primarily Escherichia coli, has been crucial. Strategies include the deletion of the tyrR gene, which represses tpl gene expression, thereby increasing L-tyrosine accumulation and subsequently L-Dopa production d-nb.inforesearchgate.net. Furthermore, manipulating genes within the aromatic amino acid biosynthesis pathway (e.g., ptsG, crr, pykF, galP, glk, aroGfbr, tyrAfbr, ppsA, tktA) has been employed to redirect carbon flux towards L-tyrosine, a key precursor for L-Dopa synthesis d-nb.info. These combined molecular engineering efforts have significantly boosted the efficiency and yield of L-Dopa production through TPL-catalyzed biotransformation.

Neurochemical and Cellular Research Investigating Dl Dopa

Impact on Neurotransmitter Homeostasis and Dynamics

The administration of DL-Dopa profoundly alters the delicate balance of neurotransmitters in the brain, primarily by boosting dopamine (B1211576) levels but also by interacting with other key systems, notably the serotonergic network.

This compound's primary mechanism of action is its role as a direct precursor to dopamine. youtube.com Following transport into the brain, this compound is taken up by neurons and converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). nih.govwikipedia.org This process bypasses the rate-limiting step in endogenous dopamine synthesis, which is the conversion of tyrosine to L-Dopa by tyrosine hydroxylase. youtube.com

This increased availability of precursor leads to a significant elevation in dopamine synthesis and subsequent storage in synaptic vesicles. science.gov Research in rat models has demonstrated that L-Dopa administration substantially increases the depolarization-induced release of dopamine from nigrostriatal neurons. nih.gov Studies using PC12 cells, a cell line derived from a rat pheochromocytoma, have shown that treatment with L-Dopa (20-200 µM) can increase dopamine levels by 226%-504% after 3-6 hours. science.gov

Interestingly, a significant portion of the dopamine synthesized from exogenous L-Dopa, particularly in dopamine-depleted states, is handled by non-dopaminergic neurons. Serotonergic neurons, which also express AADC, can take up L-Dopa, convert it into dopamine, and release it as a "false neurotransmitter". frontiersin.orgmdpi.com This ectopic release lacks the precise regulatory feedback mechanisms inherent to dopaminergic neurons, leading to unregulated fluctuations in dopamine levels. frontiersin.org

The interaction between this compound and the serotonergic system is a critical area of research. The conversion of L-Dopa to dopamine within serotonergic neurons creates a direct and complex interplay between these two major monoamine systems. nih.govfrontiersin.org This process can lead to several consequences for serotonergic neurotransmission.

Firstly, the newly synthesized dopamine competes with serotonin (B10506) (5-HT) for packaging into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). frontiersin.org This can lead to a transient increase in cytosolic serotonin, which may then be released in a non-vesicular manner via the serotonin transporter (SERT) operating in reverse. frontiersin.org Secondly, L-Dopa itself may compete with 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin, for the AADC enzyme. frontiersin.org

Studies have shown that chronic L-Dopa treatment can lead to a reduction in serotonin concentrations in various brain regions. nih.gov This disruption of the serotonergic system may contribute to some of the non-motor side effects observed with long-term L-Dopa therapy. nih.govfrontiersin.org The interaction is not limited to serotonin; there is also evidence of interplay with noradrenergic, glutamatergic, and GABAergic systems, which collectively control the activity of striatal neurons. frontiersin.org

| Interaction Type | Neurotransmitter System | Key Mechanisms | Potential Consequences |

| Direct Competition | Serotonergic (5-HT) | Competition for AADC enzyme with 5-HTP. frontiersin.org | Reduced serotonin synthesis. |

| Vesicular Competition | Serotonergic (5-HT) | L-Dopa-derived dopamine competes with serotonin for VMAT2 packaging. frontiersin.org | Altered vesicular content, potential for non-vesicular serotonin release. |

| False Neurotransmission | Serotonergic (5-HT) | Release of dopamine from serotonin terminals. frontiersin.orgnih.gov | Unregulated dopamine signaling, potential for motor complications. |

| Reuptake | Serotonergic (5-HT) & Noradrenergic (NE) | Dopamine can be taken up by SERT and norepinephrine (B1679862) transporter (NET) in dopamine-depleted states. nih.gov | Compensatory clearance of dopamine, potential for off-target effects. |

Cellular Uptake and Transport Mechanisms of Dihydroxyphenylalanine

The entry of dihydroxyphenylalanine into cells is a crucial step for its conversion to dopamine. L-Dopa, being an amino acid, utilizes specific transport systems to cross cellular membranes, including the blood-brain barrier. The primary transporter responsible for this is the large neutral amino acid transporter (LAT). nih.gov

Research on an immortalized cell line of rat capillary cerebral endothelial cells (RBE 4), which serves as a model for the blood-brain barrier, has provided insights into this process. These studies confirm that RBE 4 cells are equipped with the L-type amino acid transporter (a subtype of LAT) which facilitates the uptake of L-Dopa. The transport is sodium-independent. The kinetic properties of L-Dopa uptake in these cells have been characterized, revealing competitive inhibition by other large neutral amino acids like L-5-hydroxytryptophan. nih.gov

In addition to the LAT system at the blood-brain barrier, other transporters are involved in its uptake into neurons and other cells. In the kidney proximal tubule, for instance, both the rBAT/b⁰,⁺AT system on the apical membrane and the LAT2 transporter on the basolateral membrane have been identified as carriers for L-Dopa. physiology.org Within the brain, once past the endothelial cells, L-Dopa is taken up by various cell types, including serotonergic neurons, which possess the necessary transporters. nih.gov

Investigating Neurodegeneration and Cellular Responses in Research Models

To understand the complex cellular effects of this compound, researchers rely on various in vitro and in vivo models. These models allow for detailed investigation into its mechanisms of action and its potential role in both therapeutic and potentially detrimental cellular processes.

In vitro cell culture systems are invaluable for dissecting the molecular and cellular responses to this compound.

PC12 Cells: This cell line, derived from a rat adrenal medulla tumor, has been used to study dopamine biosynthesis and cytotoxicity. Studies with PC12 cells have shown that L-Dopa treatment increases intracellular dopamine levels and can also induce apoptotic cytotoxicity at higher concentrations over extended periods. science.gov

RN46A-B14 Cells: This is a serotonergic cell line used to investigate the specific effects of L-Dopa on non-dopaminergic neurons. Research has demonstrated that incubating these cells with L-Dopa leads to the synthesis of dopamine, an increase in reactive oxygen species (ROS), and dose-dependent cell death. nih.gov These findings support the concept that serotonergic neurons can be susceptible to dopamine-induced oxidative stress following L-Dopa administration. nih.govnih.gov

RBE 4 Cells: As mentioned previously, this immortalized rat brain endothelial cell line is a key model for studying the transport of L-Dopa across the blood-brain barrier, providing crucial data on the kinetics and mechanisms of its uptake. nih.gov

| Cell Line | Origin | Key Research Application for this compound | Example Finding |

| PC12 | Rat Pheochromocytoma | Dopamine biosynthesis, release, and cytotoxicity. science.gov | L-Dopa (20-200 µM) increased dopamine levels by 226%-504%. science.gov |

| RN46A-B14 | Serotonergic Neurons (fused cell line) | Dopamine synthesis in non-dopaminergic cells, oxidative stress. nih.gov | L-Dopa incubation increased intracellular dopamine and reactive oxygen species. nih.gov |

| RBE 4 | Rat Brain Endothelial Cells | Blood-brain barrier transport mechanisms. nih.gov | L-Dopa uptake is mediated by the L-type amino acid transporter and is sodium-independent. nih.gov |

Animal models are essential for studying the systemic and behavioral effects of this compound in a complex biological system. The most common models involve inducing a Parkinsonian state to mimic the dopamine-depleted brain environment in which L-Dopa is therapeutically used.

Rodent Models (Rats and Mice): The most widely used models involve the unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the nigrostriatal pathway. This leads to a selective degeneration of dopamine neurons, creating a robust model of Parkinson's disease. lu.se These 6-OHDA-lesioned rats and mice are then used to study the effects of L-Dopa on dopamine release, its interaction with the serotonin system, and the development of motor complications. nih.govfrontiersin.org

Non-Human Primate Models: Monkeys treated with the neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) develop a Parkinsonian syndrome that closely resembles the human condition. These models have been instrumental in understanding the pathophysiology of the disease and the long-term effects of L-Dopa treatment. lu.se

These animal models have been critical in demonstrating that striatal dopamine denervation is a major causal factor for the emergence of L-Dopa-induced motor complications and that maladaptive plasticity in the basal ganglia is a key underlying mechanism. researchgate.net

Oxidative Stress and Molecular Toxicology of Dihydroxyphenylalanine

Reactive Oxygen Species (ROS) Generation Mechanisms

The chemical structure of Dopa, particularly its catechol group, makes it susceptible to oxidation, a process that can occur both spontaneously (auto-oxidation) and enzymatically. These oxidative pathways are significant sources of ROS, which are highly reactive molecules that can damage cellular components.

Dopaquinone (B1195961) Formation and Redox Cycling

The oxidation of L-DOPA can result in the formation of a highly reactive intermediate known as dopaquinone. acs.orgtaylorandfrancis.com This conversion can happen through auto-oxidation, a process that is accelerated in the presence of transition metals like iron and copper, or through enzymatic action by enzymes such as tyrosinase. nih.govwikipedia.orgtaylorandfrancis.com Dopaquinone itself is a central molecule in a redox cycle that perpetuates oxidative stress. researchgate.net

During its formation, ROS, including superoxide (B77818) radicals and hydrogen peroxide, are generated. acs.orgnih.govnih.gov Once formed, dopaquinone can undergo a redox exchange reaction with other molecules. For instance, it can react with 5-S-cysteinyldopa, a precursor in the pheomelanin pathway, in a spontaneous redox exchange. nih.gov This cycling between the quinone and semi-quinone or hydroquinone (B1673460) forms, fueled by cellular reducing agents, continuously produces superoxide radicals, thus creating a sustained state of oxidative stress. acs.org This process contributes to the depletion of cellular antioxidants and damage to neural membranes. nih.gov

Role of Monoamine Oxidase in Oxidative Byproduct Formation

Monoamine oxidase (MAO) is a key enzyme in the catabolism of dopamine (B1211576), the decarboxylated product of Dopa. nih.govnih.govresearchgate.net When cytosolic dopamine levels are high, its metabolism by MAO increases, leading to the formation of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) and hydrogen peroxide (H₂O₂), a significant ROS. researchgate.netmdpi.com

The hydrogen peroxide generated can then participate in the Fenton reaction, especially in the presence of ferrous iron, to produce highly reactive hydroxyl radicals. researchgate.net These radicals can cause widespread damage to lipids, proteins, and DNA. nih.gov Studies have shown that inhibiting MAO can attenuate the cell death and ROS production associated with L-Dopa treatment in cell cultures, highlighting the enzyme's critical role in this toxic pathway. nih.govnih.govuni.lu Both isoforms of the enzyme, MAO-A and MAO-B, contribute to the metabolism of dopamine derived from L-DOPA. nih.gov

Protein Modification and Quinoprotein Formation

The reactive quinones generated from Dopa oxidation, primarily dopaquinone, are potent electrophiles that can covalently bind to nucleophilic residues on proteins, such as the thiol groups of cysteine. nih.govnih.gov This process leads to the formation of "quinoproteins," which are proteins that have been structurally and functionally altered by this modification. nih.govnih.govnih.gov

The formation of these adducts, such as 5-cysteinyl-catechols on protein surfaces, can irreversibly alter protein function. researchgate.netnih.gov This modification has been shown to inactivate enzymes and disrupt cellular processes. For example, the covalent modification of tyrosine hydroxylase and α-synuclein by dopamine quinones has been observed, with the latter leading to the formation of cytotoxic protofibrils. researchgate.netnih.gov Research has demonstrated that L-DOPA can induce the formation of quinoproteins in the roots of cucumber, which is correlated with growth inhibition and decreased mitochondrial activity. nih.gov Furthermore, studies using serotonergic cell lines have shown that incubation with L-Dopa significantly enhances quinoprotein formation, alongside increased ROS production and cell death. nih.govnih.govresearchgate.net

| Study Focus | Model System | Key Findings Related to Quinoprotein Formation | Reference |

|---|---|---|---|

| L-Dopa effects on serotonergic cells | RN46A-B14 serotonergic cell line | Incubation with L-Dopa significantly increased quinoprotein formation, which was associated with ROS production and cell death. | nih.govnih.gov |

| Methamphetamine-induced neurotoxicity | Rat striatum | Toxicity was accompanied by a threefold increase in protein cysteinyl-dopamine, a stable oxidative metabolite of dopamine, indicating covalent modification by dopamine quinones. | nih.gov |

| Allelopathic effects of L-Dopa | Cucumber roots | L-Dopa treatment induced the formation of quinoproteins and melanin (B1238610), which was strongly correlated with root growth inhibition and reduced NADH dehydrogenase activity. | nih.gov |

| Proteomic survey of endogenous modifications | Mouse brain and heart tissues | Identified numerous proteins modified by DOPA and dopaquinone, particularly mitochondrial proteins, suggesting a link to mitochondrially derived oxidative stress. | albany.edu |

Cellular Vulnerability and Neurotoxicity Pathways in Research

The accumulation of ROS and reactive quinones from Dopa metabolism ultimately compromises cellular viability, leading to neurotoxicity. nih.govresearchgate.net These cytotoxic molecules can induce neuronal damage and cell death through various pathways, including mitochondrial dysfunction, disruption of the ubiquitin-proteasome system, and inflammation. researchgate.net

Mitochondria are particularly vulnerable to the oxidative stress induced by Dopa metabolites. researchgate.net Dopaquinones can impair mitochondrial respiration and induce swelling due to the opening of the permeability transition pore. mdpi.com This leads to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c, which can trigger caspase-dependent cell death pathways. nih.gov Research has shown that L-DOPA treatment can increase the expression of cytosolic cytochrome c and cleaved caspase-3 in neuronal cell lines. nih.gov

Furthermore, the modification of critical proteins by quinones can disrupt essential cellular functions. The inactivation of enzymes involved in antioxidant defense or protein degradation pathways exacerbates cellular damage. nih.gov The formation of quinone adducts on proteins like α-synuclein can promote the formation of aggregates that are resistant to proteolysis, contributing to the pathology of neurodegenerative conditions. researchgate.netmdpi.com Studies have shown that dopaminergic neurons, which naturally have higher levels of dopamine, are particularly susceptible to this form of toxicity. researchgate.netresearchgate.net

| Neurotoxic Pathway | Mechanism | Experimental Evidence | Reference |

|---|---|---|---|

| Mitochondrial Dysfunction | Dopaquinones impair mitochondrial respiration, induce permeability transition pore opening, and decrease ATP production. | Incubation of isolated mitochondria with dopamine quinones stimulated state 4 respiration and induced mitochondrial swelling. L-DOPA treatment led to depleted NADH pools and reduced oxidative phosphorylation. | mdpi.comresearchgate.net |

| Apoptosis Induction | Release of pro-apoptotic factors like cytochrome c from damaged mitochondria, leading to activation of caspases. | L-DOPA treatment in nPC12 cells significantly increased cytosolic cytochrome c and cleaved caspase-3 expression. | nih.gov |

| Protein Aggregation | Covalent modification of proteins like α-synuclein by dopamine quinones promotes the formation of cytotoxic, aggregation-prone protofibrils. | Formation of dopamine quinone-α-synuclein adducts has been shown to increase cytotoxic protofibrils. | researchgate.netnih.gov |

| Disruption of Proteostasis | Quinone adducts can form on proteins of the ubiquitin-proteasome and lysosomal systems, inactivating them and leading to the accumulation of damaged proteins. | Quinone intermediates may inactivate the parkin system or form complexes with ubiquitin C-terminal hydrolase L1 (UCH-L1). | researchgate.net |

Advanced Methodologies for the Analysis of Dl Dopa in Research

Chromatographic Techniques for Dihydroxyphenylalanine and Metabolite Quantification

Chromatographic methods are central to the analysis of DL-Dopa, providing powerful separation capabilities that are essential for distinguishing the analyte from complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the determination of this compound. mdpi.comresearchgate.netresearchgate.net Its versatility is enhanced by the availability of various detectors, each offering unique advantages in terms of sensitivity and selectivity.

HPLC with Electrochemical Detection (HPLC-ECD): This is a highly sensitive and selective method for the analysis of electroactive compounds like this compound and its catecholamine metabolites. nih.govnih.govjasco.hu The principle of ECD is based on the measurement of the current generated by the oxidation or reduction of the analyte at an electrode surface. nih.gov For this compound, an oxidative potential is applied, and the resulting current is directly proportional to its concentration. This technique is particularly well-suited for the analysis of neurotransmitters in complex biological samples like brain tissue and microdialysates. nih.govnih.gov A rapid and simple HPLC-EC assay has been developed for the concurrent measurement of 3,4-dihydroxyphenylalanine (DOPA) and 5-hydroxytryptophan (B29612) (5-HTP) in brain tissue, with a detection limit of 500 pg for DOPA. nih.gov

HPLC with Ultraviolet-Visible (UV-Vis) Detection: This is a widely used and robust method for this compound quantification. chiba.lg.jpnih.govnih.govdergipark.org.tr The method relies on the principle that this compound absorbs light in the UV region of the electromagnetic spectrum. A common wavelength for detection is 280 nm. chiba.lg.jp A simple and reproducible HPLC-UV method has been developed for the quantification of levodopa (B1675098) in human plasma, exhibiting good linearity over a concentration range of 0.1-10 μg/mL. nih.gov Another study developed an HPLC method using a hydrophilic interaction chromatography (HILIC) column and UV detection at 280 nm for the quantification of L-DOPA in dietary supplements. chiba.lg.jp

HPLC with Fluorescence Detection (HPLC-FLD): Fluorescence detection offers a significant increase in sensitivity compared to UV detection, often by a factor of 10 to 1,000. youtube.com For non-fluorescent molecules like this compound, a pre-column derivatization step is required to introduce a fluorescent tag. nih.govresearchgate.net A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 2-mercaptoethanol. nih.gov This reaction forms a highly fluorescent isoindole derivative that can be readily detected. This method has been successfully applied to determine dopamine (B1211576) in porcine muscle with a detection limit of 4 μg/kg. nih.gov

| Detection Method | Principle | Advantages | Typical Application | Reported Limit of Detection (LOD) |

|---|---|---|---|---|

| Electrochemical (ECD) | Measures current from oxidation/reduction of analyte. | High sensitivity and selectivity for electroactive compounds. nih.govjasco.hu | Neurotransmitter analysis in brain tissue. nih.gov | 500 pg nih.gov |

| Ultraviolet-Visible (UV-Vis) | Measures absorbance of UV light by the analyte. | Robust, simple, and widely applicable. chiba.lg.jpnih.gov | Quantification in plasma and dietary supplements. chiba.lg.jpnih.gov | 0.0414 mg/L nih.gov |

| Fluorescence (FLD) | Detects fluorescence emitted by the analyte after excitation. Requires derivatization for non-fluorescent compounds. | Very high sensitivity. youtube.comnih.gov | Trace analysis of dopamine in tissues. nih.gov | 4 μg/kg (for dopamine) nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. azolifesciences.com For the analysis of non-volatile compounds like this compound and its metabolites, a derivatization step is necessary to increase their volatility. Trimethylsilyl derivatives are commonly prepared for this purpose. nih.gov GC-MS has been successfully used to identify various dopaminergic metabolites in the striata of rats treated with L-DOPA. nih.govresearchgate.net This technique provides high-resolution separation and definitive mass spectral data for structural confirmation. researchgate.net

Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and its tandem version (LC-ESI-MS/MS) have become the gold standard for the sensitive and selective quantification of this compound in various matrices. acs.orgunibas.itnih.gov ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules like this compound. u-szeged.hu The high selectivity is achieved through the use of multiple reaction monitoring (MRM) in tandem mass spectrometry, which minimizes interferences from the sample matrix. unibas.itresearchgate.net An LC-MS/MS method has been developed for the analysis of L-DOPA in oat, demonstrating good linearity and a detection limit of 15 pg. u-szeged.hu Another validated LC-ESI/MS/MS method for determining L-dopa in beans reported a limit of detection of 0.4 ng/mL. unibas.it

Spectrophotometric and Electroanalytical Approaches

Besides chromatographic methods, spectrophotometric and electroanalytical techniques offer alternative approaches for the determination of this compound.

Spectrophotometric Methods: These methods are based on the reaction of this compound with a chromogenic reagent to produce a colored product that can be quantified by measuring its absorbance at a specific wavelength. nih.govlew.rosid.irijcce.ac.ir A new spectrophotometric method was developed based on the reaction of L-Dopa with p-aminophenol in the presence of an oxidizing agent, with the product being determined at 574 nm. nih.gov Another method involves the reaction of the primary amino group of L-dopa with Alizarin red in a basic medium to produce a purple-colored product that absorbs maximally at 588 nm. lew.ro These methods are generally simple, rapid, and cost-effective. lew.ro

Electroanalytical Methods: These techniques are based on the electrochemical properties of this compound, which can be readily oxidized at an electrode surface. acs.orgnih.govacs.orgresearchgate.netnavinetics.com Electroanalytical approaches offer rapid, robust, and portable solutions for DOPA sensing. acs.orgnih.gov The sensitivity and selectivity of these methods can be enhanced by modifying the electrode surface with various materials. mdpi.com For instance, conducting polymers like poly(3-methylthiophene) have been shown to provide superior detection limits compared to conventional platinum or glassy carbon electrodes. nih.gov

| Method | Principle | Advantages | Reported Limit of Detection (LOD) |

|---|---|---|---|

| Spectrophotometry | Formation of a colored product with a chromogenic reagent. nih.govlew.ro | Simple, rapid, and cost-effective. lew.ro | 52 ng/ml nih.gov |

| Electroanalysis | Measurement of the electrochemical oxidation of DOPA. acs.orgnih.gov | Rapid, robust, portable, and highly sensitive. acs.orgnih.gov | 10-8 to 10-9 M nih.gov |

Sample Preparation and Stability Considerations in Biological Matrices

The accurate analysis of this compound in biological matrices such as plasma, urine, and tissue homogenates requires careful sample preparation and consideration of its stability. nih.govresearchgate.netencyclopedia.pubcbspd.com

Sample Preparation: A common and effective method for sample pretreatment is protein precipitation, often using perchloric acid. nih.govresearchgate.net This step removes proteins that can interfere with the analysis and potentially damage the analytical column. For samples with low concentrations of this compound, a pre-concentration step using solid-phase extraction (SPE) may be necessary. mdpi.comencyclopedia.pub

Stability Considerations: this compound is susceptible to oxidation, particularly in neutral or alkaline conditions. researchgate.net Therefore, it is crucial to take measures to prevent its degradation during sample collection, storage, and processing. nih.govresearchgate.net This is often achieved by adding antioxidants, such as sodium metabisulfite, to the sample. nih.govresearchgate.net Additionally, maintaining a low temperature and controlling the environmental temperature are important for enhancing stability. nih.govresearchgate.net Studies have shown that without stabilization, L-DOPA is stable in plasma at room temperature for 1-7 hours and at -70°C to -80°C for 10-20 days. nih.gov With appropriate stabilization strategies, the stability of L-DOPA in plasma can be significantly improved. nih.gov The use of acidic solvents for extraction can also help to preserve the stability of this compound. nih.gov

Emerging Research Directions and Future Perspectives on Dl Dopa

Genetic Incorporation of DOPA into Proteins for Bio-conjugation

The site-specific incorporation of non-canonical amino acids like 3,4-dihydroxy-L-phenylalanine (DOPA) into proteins represents a significant advancement in protein engineering. nih.govnih.gov This technique allows for the introduction of novel chemical functionalities, such as the reactive catechol side chain of DOPA, into proteins, thereby expanding their functional potential. nih.gov

The primary method for achieving this involves the use of an orthogonal aminoacyl-tRNA (aa-tRNA) and aminoacyl-tRNA synthetase (aaRS) pair. nih.govjove.com This engineered pair works independently of the cell's natural translational machinery, enabling the insertion of DOPA at specific, genetically encoded sites in response to a nonsense or frameshift codon. interesjournals.org This methodology has been successfully demonstrated in various organisms, including bacteria, yeast, and mammalian cells. interesjournals.org

Early methods for genetic DOPA incorporation faced challenges with efficiency and fidelity, often resulting in the misincorporation of natural amino acids like tyrosine. nih.gov To address this, researchers have developed more efficient and specific aaRS mutants. nih.govjove.com Furthermore, strategies such as the in-cell biosynthesis of DOPA from less expensive starting materials like catechol, pyruvate, and ammonia (B1221849) have been shown to increase protein yield and reduce cellular toxicity. nih.govjove.com Another innovative approach utilizes an in vitro protein expression system where essential peptide release factors are removed, eliminating competition with the translation termination machinery and allowing for efficient DOPA incorporation at all three stop codons. nih.govresearchgate.net

The unique catechol moiety of the incorporated DOPA serves as a versatile chemical handle for site-specific protein modification and bioconjugation. nih.gov This allows for the attachment of various molecules, such as fluorescent dyes or other proteins, with high precision. jove.com This capability is particularly valuable for creating protein-based adhesives, coatings, and other biomaterials, inspired by the strong adhesive properties of mussel foot proteins which are rich in DOPA. nih.govnih.gov

| Development | Description | Significance |

|---|---|---|

| Orthogonal aaRS/tRNA Pairs | Engineered synthetase and tRNA that specifically recognize DOPA and a nonsense codon, respectively. nih.govjove.com | Enables the site-specific incorporation of DOPA into proteins. interesjournals.org |

| In-Cell DOPA Biosynthesis | Production of DOPA within the host cell from simple precursors. nih.govjove.com | Increases protein yield and reduces toxicity compared to external feeding of DOPA. nih.govjove.com |

| Release Factor-Depleted Systems | In vitro protein synthesis systems lacking peptide release factors. nih.govresearchgate.net | Improves the efficiency of DOPA incorporation at stop codons by eliminating competition. nih.govresearchgate.net |

| Photocaged DOPA Analogues | Use of a light-sensitive protecting group on DOPA to enhance incorporation fidelity. nih.gov | Allows for greater control over the incorporation process. nih.gov |

DOPA-Peptidomimetics in Biochemical Investigations

DOPA-containing peptides and peptidomimetics are increasingly being utilized as tools in biochemical and pharmacological research. nih.govbenthamscience.com Peptidomimetics are small molecules designed to mimic the structure and function of natural peptides, often with improved properties such as enhanced stability and bioavailability. researchgate.net

The synthesis of DOPA-peptidomimetics can be achieved through traditional liquid or solid-phase peptide synthesis methods. nih.govpopline.org More recently, novel synthetic routes involving the selective oxidative functionalization of tyrosine residues have been developed. researchgate.net These methods allow for the creation of DOPA-peptidomimetics with stable O-C and N-C covalent bonds between amino acid residues. researchgate.net

One area of investigation involves the use of DOPA analogues to study G protein-coupled receptors (GPCRs). nih.govbenthamscience.com For example, an analogue of the alpha-factor containing DOPA has been used to probe the ligand-binding site of the Ste2p receptor in yeast. nih.gov The reactive nature of the DOPA residue allows for cross-linking to the receptor, providing valuable information about the specific contact points between the ligand and its receptor. nih.gov

DOPA-peptidomimetics have also been investigated for their ability to inhibit the oxidation of low-density lipoproteins (LDLs). nih.govbenthamscience.com This antioxidant activity is attributed to the catechol group of DOPA, which can scavenge free radicals. researchgate.net Studies have shown that DOPA-peptidomimetics containing glycine (B1666218) residues exhibit pronounced antioxidant activity in cell-free assays, while those with valine residues are effective at reducing hydrogen peroxide-induced DNA damage in cells. researchgate.net

| Application | Description | Example |

|---|---|---|

| GPCR Interaction Studies | Using DOPA-containing ligands to map the binding sites of G protein-coupled receptors. nih.gov | Cross-linking of a DOPA-labeled alpha-factor analogue to the Ste2p receptor. nih.gov |

| Antioxidant Activity | Investigating the ability of DOPA-peptidomimetics to protect against oxidative damage. researchgate.net | Inhibition of LDL oxidation and reduction of DNA breakage. nih.govresearchgate.net |

| Biomaterial Development | Utilizing the adhesive properties of DOPA residues for creating coatings and adhesives. nih.govpopline.org | Development of bio-inspired materials based on mussel foot proteins. nih.gov |

Computational and Theoretical Studies of Dihydroxyphenylalanine Reactivity

Computational and theoretical chemistry provides powerful tools for understanding the chemical reactivity of dihydroxyphenylalanine. researchgate.net These methods can be used to calculate various chemical descriptors and predict the behavior of DOPA in different chemical environments.

Quantum chemical analysis, often employing density functional theory (DFT), can be used to determine the electronic structure of DOPA and its derivatives. researchgate.net These calculations provide insights into molecular orbitals, which are crucial for understanding chemical reactivity. researchgate.net For instance, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the stability and polarizability of a molecule. researchgate.net

Theoretical studies have been particularly useful in elucidating the mechanism of DOPA oxidation. The electrochemical oxidation of L-DOPA to its corresponding quinone is a key reaction in many of its biological and chemical applications. acs.org Computational models have been used to calculate the standard redox potential of L-DOPA, and these theoretical values have shown good agreement with experimental data obtained through methods like cyclic voltammetry. acs.org

Furthermore, computational studies can help to understand the subsequent reactions of DOPA-quinone. For example, theoretical calculations can predict the likelihood of intramolecular cyclization versus intermolecular reactions with nucleophiles. acs.orgacs.org These studies have shown that at neutral or mildly alkaline pH, intramolecular cyclization is a key step in the formation of dopaminechrome (B3428413) and related products. acs.org The reactivity of DOPA-quinone towards sulfhydryl groups in proteins has also been modeled, providing insights into how DOPA can covalently bind to proteins. mdpi.com

| Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and chemical descriptors. researchgate.net | Provides information on molecular orbital energies, stability, and polarizability. researchgate.net |

| Cyclic Voltammetry Simulations | Modeling the electrochemical behavior of DOPA. acs.org | Theoretical redox potentials are in good agreement with experimental values. acs.org |

| Molecular Docking | Simulating the interaction of DOPA and its derivatives with proteins. researchgate.net | Predicts binding affinities and interaction modes with target proteins. researchgate.net |

| QSAR Analysis | Predicting the pharmacokinetic properties of DOPA derivatives. researchgate.net | Helps in the design of new DOPA-based compounds with improved drug-likeness. researchgate.net |

Controversies and Unresolved Questions in DL-Dopa Research

Despite its long history of use, several controversies and unresolved questions surround this compound, particularly in the context of its therapeutic application.

One of the most significant controversies revolves around the long-term efficacy of L-DOPA treatment for Parkinson's disease and the development of L-DOPA-induced dyskinesia (LID). sciencedaily.com While L-DOPA can dramatically improve motor symptoms, a large proportion of patients develop involuntary, jerky movements after several years of treatment. sciencedaily.com The underlying mechanism for this has been a subject of intense research. Recent studies suggest that changes in DNA methylation in response to L-DOPA may play a crucial role in the development of LID. sciencedaily.comparkinsonsnewstoday.com L-DOPA has been shown to trigger widespread changes in DNA methylation in the striatum, leading to altered gene expression and neuronal sensitization. parkinsonsnewstoday.com

Furthermore, there is an intriguing and unresolved question as to whether L-DOPA itself can act as a neurotransmitter. nih.govyoutube.com Some evidence suggests that L-DOPA can be released from neurons in a regulated manner and may directly act on its own receptors to modulate neuronal activity. nih.gov This challenges the traditional view of L-DOPA solely as a metabolic precursor to dopamine (B1211576). youtube.com

Finally, the precise mechanisms by which L-DOPA exerts its therapeutic effects are still not fully elucidated. nih.gov While replenishing dopamine stores is the generally accepted mechanism, it is likely that other factors are also involved. youtube.com The fact that L-DOPA remains effective even when a significant portion of dopaminergic neurons have degenerated suggests a more complex mechanism of action than simple dopamine replacement. nih.gov

| Topic | Key Question | Current Hypotheses/Findings |

|---|---|---|

| L-DOPA-Induced Dyskinesia (LID) | Why does long-term L-DOPA treatment lead to involuntary movements? | Changes in DNA methylation leading to altered gene expression and neuronal sensitization. sciencedaily.comparkinsonsnewstoday.com |

| "False Neurotransmitters" | What are the functional consequences of dopamine release from non-dopaminergic neurons? | The role of ectopically released dopamine in the therapeutic effect of L-DOPA is debated. mdpi.com |

| L-DOPA as a Neurotransmitter | Can L-DOPA act directly as a neurotransmitter, independent of its conversion to dopamine? | Some evidence suggests L-DOPA can be released from neurons and act on its own receptors. nih.gov |